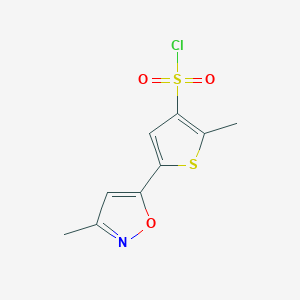
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride
説明
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO3S2 and its molecular weight is 277.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, with the CAS number 1283341-02-5, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
The compound features a thiophene ring substituted with a sulfonyl chloride and an isoxazole moiety. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molecular Weight | 284.76 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiophene and isoxazole can effectively inhibit the growth of various pathogenic bacteria and fungi.
Case Study: Antimicrobial Screening
In a study evaluating several thiazolopyridine derivatives, one compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM. This suggests that related compounds may share similar antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay was employed to evaluate the effects of various derivatives on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity, with HaCat cells being more sensitive than BALB/c 3T3 cells .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and target proteins. For instance, docking simulations revealed that certain derivatives form stable interactions with bacterial targets like MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and replication, respectively. The binding energies were comparable to those of established antibiotics such as ciprofloxacin .
Summary of Findings
The biological activity of this compound appears promising based on preliminary research:
- Antimicrobial Activity : Effective against Gram-negative bacteria with low MIC values.
- Cytotoxicity : Varies across different cell lines, necessitating further investigation into safety.
- Molecular Interactions : Favorable binding profiles suggest potential as an antibacterial agent.
Table 2: Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC = 0.21 μM against E. coli |
| Cytotoxicity | Varies; more toxic to HaCat cells |
| Binding Affinity | Comparable to ciprofloxacin |
特性
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMYNUROVBYJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















